molecular formula C11H10N2O4 B5888526 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

Cat. No. B5888526
M. Wt: 234.21 g/mol
InChI Key: CJDXTULQCYTAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has been the subject of scientific research due to its potential as a useful tool in various laboratory experiments. This compound has been synthesized by researchers and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves its ability to react with ROS to form a fluorescent adduct. The adduct is highly fluorescent and can be detected using a fluorescence microscope or other fluorescence-based techniques. This mechanism of action makes 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde a useful tool for studying the effects of ROS on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde are mainly related to its ability to detect ROS in cells. By detecting ROS, researchers can study the effects of these molecules on cellular processes, including cell signaling, DNA damage, and apoptosis. Additionally, 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have low toxicity in cells, making it a safe tool for use in various laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its ability to detect ROS in cells with high sensitivity and specificity. This makes it a useful tool for studying the effects of ROS on cellular processes. Additionally, the low toxicity of this compound in cells makes it a safe tool for use in various laboratory experiments.
One of the limitations of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its limited stability in aqueous solutions. This can make it difficult to use in certain experiments that require long-term stability of the compound. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde. One area of research is the development of new and improved synthesis methods for this compound that are simpler and more efficient. Another area of research is the development of new fluorescent probes based on this compound that can detect other reactive molecules in cells. Additionally, researchers can explore the use of this compound in various disease models to study the role of ROS in disease progression.

Synthesis Methods

The synthesis of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with methyl nitrite and hydrochloric acid to form the corresponding oxime. The oxime is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reduced with triphenylphosphine to form the desired compound. This synthesis method has been optimized by researchers to produce high yields of the compound.

Scientific Research Applications

4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde as a fluorescent probe, researchers can detect the presence of ROS in cells and study their effects on cellular processes.

properties

IUPAC Name

4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-8-11(13(15)17-12-8)7-16-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDXTULQCYTAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=C(C=C2)C=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.